molecular formula C16H25N5O2 B2663854 3-[(oxolan-2-yl)methyl]-1-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea CAS No. 2034228-59-4

3-[(oxolan-2-yl)methyl]-1-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea

Cat. No.: B2663854
CAS No.: 2034228-59-4
M. Wt: 319.409
InChI Key: MZGNQGZMWKOBJF-UHFFFAOYSA-N
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Description

3-[(oxolan-2-yl)methyl]-1-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea is a synthetic organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxolane ring, a pyrazine ring, and a piperidine ring, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(oxolan-2-yl)methyl]-1-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea typically involves multiple steps:

    Formation of the oxolane ring: This can be achieved through the cyclization of a suitable diol precursor under acidic conditions.

    Attachment of the oxolane ring to the urea moiety: This step involves the reaction of the oxolane derivative with an isocyanate to form the urea linkage.

    Introduction of the pyrazine ring: The pyrazine ring can be introduced through a nucleophilic substitution reaction using a suitable pyrazine derivative.

    Formation of the piperidine ring: The piperidine ring is typically formed through a reductive amination reaction involving a suitable aldehyde and amine precursor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxolane ring, leading to the formation of lactones or carboxylic acids.

    Reduction: Reduction reactions can occur at the pyrazine ring, leading to the formation of dihydropyrazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Lactones, carboxylic acids.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

3-[(oxolan-2-yl)methyl]-1-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-[(oxolan-2-yl)methyl]-1-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    3-[(oxolan-2-yl)methyl]-1-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}urea: Similar structure but with a pyridine ring instead of a pyrazine ring.

    3-[(oxolan-2-yl)methyl]-1-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea: Similar structure but with a pyrimidine ring instead of a pyrazine ring.

Uniqueness

The uniqueness of 3-[(oxolan-2-yl)methyl]-1-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(oxolan-2-ylmethyl)-3-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O2/c22-16(20-11-14-2-1-9-23-14)19-10-13-3-7-21(8-4-13)15-12-17-5-6-18-15/h5-6,12-14H,1-4,7-11H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZGNQGZMWKOBJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)NCC2CCN(CC2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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